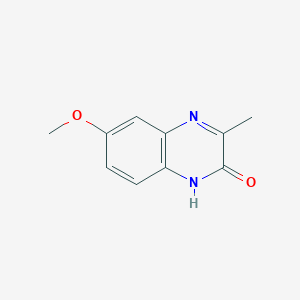
6-Methoxy-3-methylquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-3-methylquinoxalin-2(1H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a quinoxaline derivative that has been found to exhibit various biochemical and physiological effects.
科学研究应用
6-Methoxy-3-methylquinoxalin-2(1H)-one has several potential applications in scientific research. This compound has been found to exhibit antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
作用机制
The mechanism of action of 6-Methoxy-3-methylquinoxalin-2(1H)-one is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the production of inflammatory cytokines and reactive oxygen species.
生化和生理效应
6-Methoxy-3-methylquinoxalin-2(1H)-one has various biochemical and physiological effects. This compound has been found to exhibit antioxidant and anti-inflammatory properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease. Additionally, it has been found to exhibit antimicrobial, antiviral, and anticancer properties.
实验室实验的优点和局限性
One advantage of using 6-Methoxy-3-methylquinoxalin-2(1H)-one in lab experiments is its wide range of potential applications. This compound has been found to exhibit various biochemical and physiological effects, making it useful for studying a variety of different biological processes. Additionally, it is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using 6-Methoxy-3-methylquinoxalin-2(1H)-one in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects in some cell lines, and caution should be taken when handling this compound. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 6-Methoxy-3-methylquinoxalin-2(1H)-one. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes. Finally, there is a need for more studies on the toxicity of this compound and its potential side effects.
合成方法
The synthesis of 6-Methoxy-3-methylquinoxalin-2(1H)-one involves the condensation of 2-amino-3-methylpyridine with ethyl glyoxalate in the presence of a catalyst. This reaction yields the intermediate compound, which is then further reacted with methanol and hydrochloric acid to obtain the final product.
属性
IUPAC Name |
6-methoxy-3-methyl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-10(13)12-8-4-3-7(14-2)5-9(8)11-6/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYAFSDFNOGZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470248 |
Source


|
| Record name | 6-METHOXY-3-METHYLQUINOXALIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-methylquinoxalin-2(1H)-one | |
CAS RN |
108833-49-4 |
Source


|
| Record name | 6-METHOXY-3-METHYLQUINOXALIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




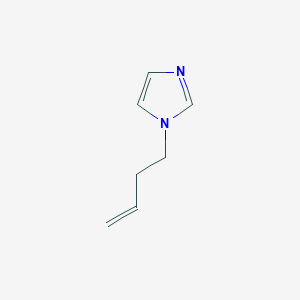
![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)

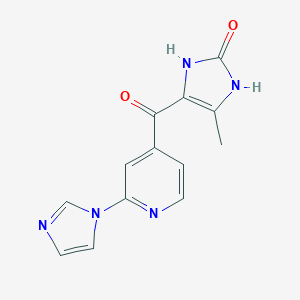
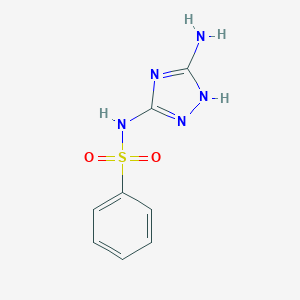

![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)
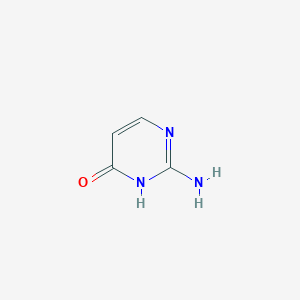

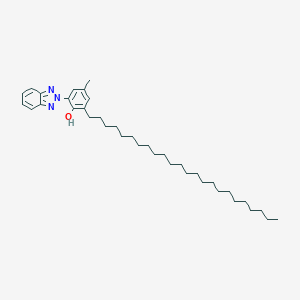
![N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide](/img/structure/B10233.png)